molecular formula C14H20N2OS2 B6975896 2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide

2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide

Cat. No.: B6975896
M. Wt: 296.5 g/mol
InChI Key: BABQHWBHQNDSLL-UHFFFAOYSA-N
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Description

2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide is a complex organic compound that features a dithiane ring and an acetamide group

Properties

IUPAC Name

2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS2/c1-15-9-11-3-2-4-12(7-11)16-14(17)8-13-10-18-5-6-19-13/h2-4,7,13,15H,5-6,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQHWBHQNDSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)NC(=O)CC2CSCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide typically involves the formation of the dithiane ring followed by the introduction of the acetamide group. One common method involves the reaction of 1,4-dithiane with an appropriate acylating agent under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the dithiane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide involves its interaction with specific molecular targets. The dithiane ring and acetamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide
  • 2-(1,3-dithian-2-ylmethyl)-1,3-dithiane
  • 2-[4-(1,3-dithian-2-yl)phenyl]-1,3-dithiane

Uniqueness

2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide is unique due to the specific positioning of the dithiane ring and the acetamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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